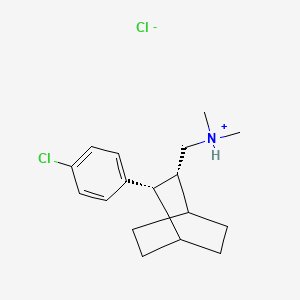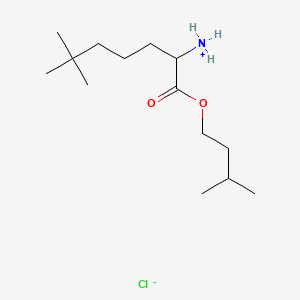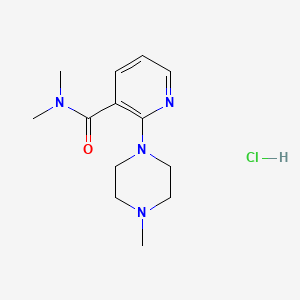
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is a chemical compound with the molecular formula C13H20N4O·HCl. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the product. The reaction is typically conducted in a cleanroom environment to prevent contamination and ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Similar in structure but lacks the piperazine moiety.
N,N-Dimethyl-3-pyridinecarboxamide: Similar but without the 4-methylpiperazine group.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N,N-dimethyl-2-(4-methyl-1-piperazinyl)-, monohydrochloride is unique due to its combination of a pyridine ring, a carboxamide group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
52943-16-5 |
|---|---|
Molecular Formula |
C13H21ClN4O |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H20N4O.ClH/c1-15(2)13(18)11-5-4-6-14-12(11)17-9-7-16(3)8-10-17;/h4-6H,7-10H2,1-3H3;1H |
InChI Key |
OWONSDOBFNCICY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(=O)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formaldehyde, [3H]](/img/structure/B13770156.png)
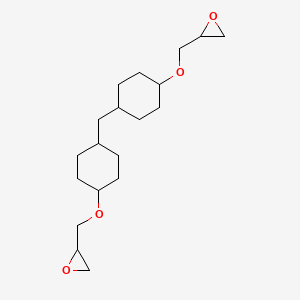
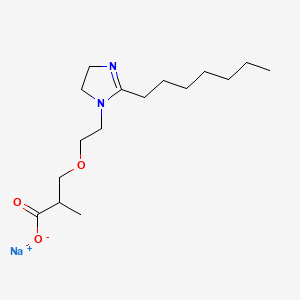
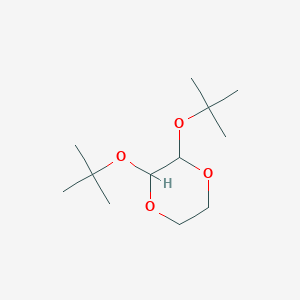
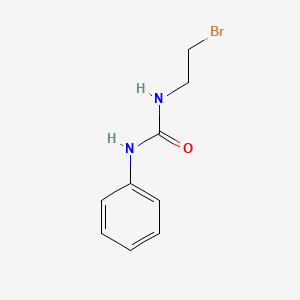

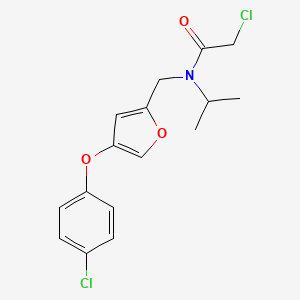
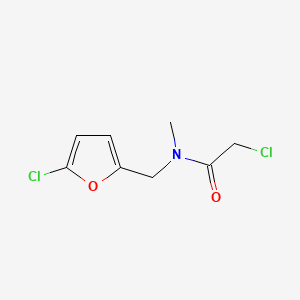
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)

